lipid A-disaccharide-1-phosphate

Description

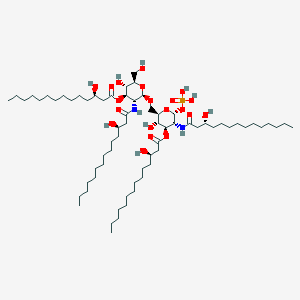

Structure

2D Structure

Properties

Molecular Formula |

C68H129N2O20P |

|---|---|

Molecular Weight |

1325.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

InChI Key |

HLDJGHAAKRKPAV-QDORLFPLSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Biosynthesis of Lipid A Disaccharide 1 Phosphate: the Raetz Pathway and Enzymatic Catalysis

Initial Cytosolic Enzymatic Reactions Leading to UDP-Acylated Glucosamine (B1671600) Precursors

The journey of lipid A biosynthesis begins in the cytoplasm with a series of enzymatic reactions that progressively modify a UDP-N-acetylglucosamine molecule, setting the stage for the formation of the lipid A backbone. These initial steps are catalyzed by a trio of soluble enzymes: LpxA, LpxC, and LpxD. nih.gov

UDP-N-acetylglucosamine Acyltransferase (LpxA) Activity in Acyl Chain Transfer

The first step in the Raetz pathway is the reversible transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). pnas.orgnih.gov This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the lpxA gene. rcsb.orgnih.gov In Escherichia coli, LpxA exhibits high selectivity for R-3-hydroxymyristoyl-ACP, a 14-carbon acyl chain. pnas.orgnih.gov The reaction is thermodynamically unfavorable, with an equilibrium constant of approximately 0.01, meaning the reverse reaction is favored. pnas.org This reversibility underscores the importance of the subsequent, irreversible step in the pathway. pnas.org

Table 1: LpxA Reaction Summary

| Enzyme | Gene | Substrates | Product | Key Feature |

| UDP-N-acetylglucosamine acyltransferase | lpxA | UDP-N-acetylglucosamine, (R)-3-hydroxyacyl-ACP | UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, ACP | Reversible, thermodynamically unfavorable reaction pnas.org |

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) Function as the Committed Step

The second and committed step of lipid A biosynthesis is catalyzed by the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. nih.govasm.org This enzyme removes the acetyl group from the glucosamine moiety of the product formed by LpxA. nih.gov This deacetylation is an irreversible reaction, effectively pulling the preceding LpxA-catalyzed reaction forward and committing the molecule to the lipid A biosynthetic pathway. pnas.orgnih.gov The tight regulation of LpxC activity is crucial for maintaining the balance between LPS and phospholipid biosynthesis, as both pathways utilize the common precursor, R-3-hydroxymyristoyl-ACP. nih.gov Due to its essential and regulatory role, LpxC is a major target for the development of new antibiotics against Gram-negative bacteria. asm.orgnih.govpatsnap.com

UDP-2,3-diacylglucosamine Synthase (LpxD) Action in Secondary Acylation

Following the deacetylation by LpxC, the third enzymatic step involves the addition of a second acyl chain. This reaction is catalyzed by UDP-2,3-diacylglucosamine synthase, also known as LpxD. nih.govuniprot.org LpxD transfers another (R)-3-hydroxyacyl chain from R-3-hydroxyacyl-ACP to the free amino group of the glucosamine sugar. nih.gov In E. coli, LpxD preferentially uses (3R)-3-hydroxytetradecanoyl-ACP as the acyl donor, consistent with the final structure of E. coli lipid A. uniprot.org This results in the formation of UDP-2,3-diacylglucosamine. nih.gov Like LpxA and LpxC, LpxD is a soluble, cytosolic enzyme. nih.gov

Formation of the Monosaccharide Precursor: 2,3-diacylglucosamine 1-phosphate (Lipid X)

With the UDP-2,3-diacylglucosamine now synthesized, the pathway moves towards the formation of a key monosaccharide precursor known as lipid X.

Enzymatic Role of LpxH and LpxI Pyrophosphatases in UMP Cleavage

The fourth step in the Raetz pathway is the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine, which releases uridine (B1682114) monophosphate (UMP) and yields 2,3-diacylglucosamine 1-phosphate, commonly referred to as lipid X. nih.govnih.govuniprot.org This reaction is catalyzed by a pyrophosphatase. Interestingly, two non-homologous enzymes, LpxH and LpxI, can perform this function in different classes of Gram-negative bacteria. nih.govnih.gov

LpxH is a metalloenzyme, typically utilizing a manganese ion (Mn2+) cluster for its catalytic activity, and is found in the majority of Gram-negative pathogens, including E. coli. nih.govduke.edu LpxI, on the other hand, is found in alphaproteobacteria and is structurally and mechanistically distinct from LpxH. nih.gov Despite their differences, LpxI can functionally complement a lack of LpxH, indicating they perform the same essential role in the pathway. nih.gov The accumulation of UDP-2,3-diacylglucosamine in mutants lacking LpxH confirms its crucial role in producing the lipid X acceptor substrate for the subsequent condensation step. nih.gov

Enzymatic Condensation to Form the Lipid A-Disaccharide-1-Phosphate Backbone

The final step in the formation of the core lipid A disaccharide structure involves the condensation of a monosaccharide donor and acceptor. The enzyme responsible for this crucial step is lipid A disaccharide synthase, encoded by the lpxB gene. nih.govwikipedia.org

LpxB catalyzes the condensation of one molecule of UDP-2,3-diacylglucosamine (the donor) with one molecule of 2,3-diacylglucosamine 1-phosphate (lipid X, the acceptor). nih.gov This reaction forms a β,1'-6 glycosidic linkage between the two glucosamine units, resulting in the creation of 2',3'-diacylglucosamine-(β,1'-6)-2,3-diacylglucosamine-1-phosphate, also known as this compound. nih.gov UDP is released as a byproduct of this reaction. nih.gov LpxB is a peripheral membrane protein, associating with the inner membrane where its lipid substrates are located. nih.govnih.gov

Table 2: Key Enzymes and Intermediates in the Raetz Pathway

| Step | Enzyme | Gene | Substrate(s) | Product |

| 1 | UDP-N-acetylglucosamine acyltransferase | lpxA | UDP-N-acetylglucosamine, (R)-3-hydroxyacyl-ACP | UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine |

| 2 | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase | lpxC | UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine | UDP-3-O-(R-3-hydroxyacyl)-glucosamine, Acetate |

| 3 | UDP-2,3-diacylglucosamine synthase | lpxD | UDP-3-O-(R-3-hydroxyacyl)-glucosamine, (R)-3-hydroxyacyl-ACP | UDP-2,3-diacylglucosamine |

| 4 | UDP-2,3-diacylglucosamine pyrophosphatase | lpxH or lpxI | UDP-2,3-diacylglucosamine | 2,3-diacylglucosamine 1-phosphate (Lipid X), UMP |

| 5 | Lipid A disaccharide synthase | lpxB | UDP-2,3-diacylglucosamine, 2,3-diacylglucosamine 1-phosphate | This compound, UDP |

Lipid A Disaccharide Synthase (LpxB) Catalysis of Glycosidic Bond Formation

The formation of the characteristic disaccharide backbone of lipid A is catalyzed by the enzyme Lipid A disaccharide synthase, or LpxB. researchgate.netnih.govuniprot.org This enzyme is a peripheral membrane protein that facilitates the condensation of two monosaccharide precursors: UDP-2,3-diacylglucosamine and 2,3-diacylglucosamine-1-phosphate (also known as lipid X). nih.govuniprot.orguniprot.org LpxB catalyzes the formation of a β(1→6) glycosidic bond between these two substrates, resulting in the production of 2',3'-diacyl-glucosamine-(β,1'→6)-2,3-diacyl-glucosamine-1-phosphate, which is this compound, and releases uridine diphosphate (B83284) (UDP) as a byproduct. researchgate.netnih.gov This reaction is a crucial step in the Raetz pathway, creating the foundational disaccharide structure that will be further modified to form mature lipid A. researchgate.netnih.gov LpxB belongs to the GT-B superfamily of inverting glycosyltransferases. nih.govnih.gov

Substrate Recognition and Mechanistic Details of LpxB

LpxB's catalytic activity is dependent on the concentration of its lipid substrates within a mixed micelle environment, indicating that the reaction occurs at the membrane interface. nih.gov The enzyme is thought to employ an SN2-like mechanism, which is characteristic of inverting glycosyltransferases. researchgate.net This mechanism involves a direct nucleophilic attack by the 6'-hydroxyl group of the lipid X acceptor on the anomeric carbon of the UDP-diacyl-glucosamine (UDP-DAG) donor, with UDP serving as the leaving group. researchgate.net Site-directed mutagenesis studies have identified specific amino acid residues that are critical for catalysis. In Escherichia coli LpxB, residues Asp89 and Arg201 have been shown to be essential, as their mutation to alanine (B10760859) results in a complete loss of catalytic activity. nih.gov

Structural Characterization of LpxB and its Catalytic Environment

The crystal structure of Escherichia coli LpxB has been solved, revealing important insights into its function. nih.govosti.govresearcher.life LpxB exists as a highly intertwined, C-terminally swapped dimer. nih.govosti.govresearcher.life Each monomer consists of four domains and adopts a glycosyltransferase-B (GT-B) family fold. nih.govosti.govresearcher.life The structure, with a UDP product bound in the active site, has allowed for the identification of key catalytic residues. nih.govosti.govresearcher.life Additionally, the structure reveals clusters of hydrophobic residues that are likely responsible for mediating the enzyme's association with the membrane and for binding its lipid substrates. nih.govosti.govresearcher.life

| Structural Features of E. coli LpxB | Description | Reference |

| Quaternary Structure | Highly intertwined, C-terminally swapped dimer | nih.govosti.govresearcher.life |

| Monomer Fold | Glycosyltransferase-B (GT-B) family fold with four domains | nih.govosti.govresearcher.life |

| Active Site | Contains key catalytic residues identified with bound UDP | nih.govosti.govresearcher.life |

| Substrate Binding | Hydrophobic residue clusters likely mediate membrane association and lipid substrate capture | nih.govosti.govresearcher.life |

Subsequent Enzymatic Modifications from this compound to Mature Lipid A

Following the synthesis of this compound, a series of enzymatic modifications are required to produce the final, mature lipid A structure. These modifications include phosphorylation, further acylation, and the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugars.

4'-Kinase (LpxK) Phosphorylation to Lipid IVA

The next step in the Raetz pathway is the phosphorylation of the 4'-hydroxyl group of this compound. This reaction is catalyzed by the enzyme tetraacyldisaccharide 4'-kinase, also known as LpxK. nih.govnih.govcore.ac.uk LpxK is an integral membrane protein that utilizes ATP as the phosphate (B84403) donor to convert this compound into tetraacyldisaccharide 1,4'-bisphosphate, commonly referred to as lipid IVA. nih.govnih.govnih.gov LpxK is a unique member of the P-loop containing nucleoside triphosphate hydrolase superfamily, being the only known P-loop kinase to act on a lipid substrate at the membrane interface. nih.gov The activity of LpxK in vitro requires the presence of a detergent micelle and is dependent on divalent cations like Mg2+. nih.gov The formation of a ternary LpxK-ATP/Mg2+-DSMP complex is a prerequisite for catalysis. nih.gov

Acyltransferase Activities (LpxL, LpxM) for Completing Acylation Pattern

After the formation of Kdo₂-lipid IVA, the lipid A precursor undergoes further acylation to achieve its mature, typically hexa-acylated, form in E. coli. This process is carried out by two "late" acyltransferases, LpxL and LpxM. nih.govannualreviews.org These enzymes belong to the lysophospholipid acyltransferase (LPLAT) superfamily. nih.gov LpxL and LpxM catalyze the transfer of secondary acyl chains to the R-3-hydroxyacyl chains at the 2' and 3' positions of the disaccharide backbone, respectively. nih.gov In E. coli, LpxL typically adds a lauroyl (C12) chain, and LpxM adds a myristoyl (C14) chain. researchgate.netresearchgate.net The substrate specificity of these enzymes can vary between bacterial species. For instance, in some bacteria, the presence of the Kdo sugars is not an absolute requirement for the activity of LpxL/LpxM orthologs. nih.gov The order of acylation is generally sequential, with LpxL acting before LpxM in E. coli. researchgate.netnih.gov

Kdo Transferase (KdtA/WaaA) Involvement in Kdo Attachment

Before the final acylation steps by LpxL and LpxM in E. coli, lipid IVA is modified by the addition of two Kdo residues. nih.govresearchgate.netnih.gov This reaction is catalyzed by the Kdo transferase, also known as KdtA or WaaA. nih.govresearchgate.netresearchgate.net This enzyme is a bifunctional glycosyltransferase that sequentially transfers two Kdo moieties from the sugar donor CMP-Kdo to the 6'-position of the distal glucosamine unit of lipid IVA. nih.govresearchgate.net The attachment of the Kdo sugars is an essential step for the viability of most Gram-negative bacteria and is a prerequisite for the subsequent acylation by LpxL and LpxM in E. coli. nih.govresearchgate.net The resulting molecule, Kdo₂-lipid IVA, serves as the acceptor substrate for the final acyltransferases. researchgate.netresearchgate.net

| Enzyme | Function | Substrate(s) | Product | Reference |

| LpxK | Phosphorylation of the 4'-hydroxyl group | This compound, ATP | Lipid IVA, ADP | nih.govnih.govnih.gov |

| LpxL | Transfers a lauroyl (C12) chain to the 2'-position | Kdo₂-lipid IVA, Lauroyl-ACP | Penta-acylated Kdo₂-lipid A | nih.govannualreviews.orgresearchgate.net |

| LpxM | Transfers a myristoyl (C14) chain to the 3'-position | Penta-acylated Kdo₂-lipid A, Myristoyl-ACP | Hexa-acylated Kdo₂-lipid A (Mature Lipid A in E. coli) | nih.govannualreviews.orgresearchgate.net |

| KdtA/WaaA | Transfers two Kdo residues to lipid IVA | Lipid IVA, CMP-Kdo | Kdo₂-lipid IVA | nih.govresearchgate.netresearchgate.net |

Structural Diversity and Post Synthetic Modifications of Lipid A Disaccharide 1 Phosphate Derivatives

Phosphate (B84403) Group Heterogeneity and Derivatization Patterns

The phosphate groups on the lipid A disaccharide backbone are critical for the structural integrity of the outer membrane and are key targets for covalent modifications. nih.govasm.org These modifications can alter the net charge of the lipid A molecule, influencing everything from resistance to antimicrobial peptides to the host's immune response. nih.govresearchgate.net

The canonical lipid A structure, such as that found in E. coli, is phosphorylated at both the C-1 and C-4' positions of the glucosamine (B1671600) disaccharide. nih.govresearchgate.netnih.gov This diphosphoryl structure is considered essential for many of the molecule's biological activities. asm.org However, significant variation exists. Some bacteria may produce monophosphorylated or even non-phosphorylated lipid A. nih.govasm.org For example, Leptospira interrogans lipid A is phosphorylated only at the C-1 position, and this phosphate group is further methylated, a unique modification. nih.gov In Helicobacter pylori, the 4'-position is unsubstituted by phosphate. mdpi.com The removal of one or both phosphate groups has been shown to attenuate the virulence of Salmonella Typhimurium while increasing its resistance to certain antimicrobial peptides like polymyxin (B74138) B. nih.gov

A common modification strategy in Gram-negative bacteria is the covalent attachment of cationic amino sugars to the phosphate groups of lipid A. nih.govresearchgate.net The most well-studied of these is the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govnih.gov This modification, often found in bacteria like E. coli, Salmonella, and Klebsiella pneumoniae, is catalyzed by the enzyme ArnT and typically occurs on the 4'-phosphate group. nih.govplos.orgasm.org The addition of the positively charged L-Ara4N moiety reduces the net negative charge of the lipid A, which electrostatically repels cationic antimicrobial peptides, conferring resistance. nih.govresearchgate.net In some cases, L-Ara4N modification can co-occur with other modifications on the 1-phosphate group. plos.org Other sugar modifications, such as the addition of galactosamine or glucosamine, have also been reported, contributing to the structural diversity of lipid A. nih.govresearchgate.net For instance, Gemmatimonas obscuriglobus lipid A features a galacturonic acid (GalA) residue at the C-4' position instead of a phosphate group. nih.gov

Another prevalent modification is the addition of a phosphoethanolamine (pEtN) group to one of the phosphate moieties. asm.orgrsc.org This modification is catalyzed by a family of enzymes known as pEtN transferases (PETs), which includes the products of mobile colistin (B93849) resistance (mcr) genes. asm.orgnih.gov The addition of pEtN, similar to L-Ara4N, reduces the negative charge of the outer membrane, decreasing its affinity for cationic antibiotics like colistin. asm.orgrsc.org Interestingly, different PET enzymes exhibit site-selectivity. For example, studies have shown that the MCR-1 enzyme selectively modifies the 4'-phosphate of lipid A, whereas other enzymes like EptA and MCR-9 modify the 1-phosphate. asm.orgnih.gov This modification is found across a range of bacteria, including pathogenic and probiotic strains of E. coli and Acinetobacter baumannii. nih.govrsc.org

Interactive Data Table: Phosphate Group Modifications in Lipid A

| Modification | Attachment Site(s) | Function/Effect | Example Bacteria | Reference(s) |

|---|---|---|---|---|

| 4-amino-4-deoxy-L-arabinose (L-Ara4N) | 4'-phosphate, 1-phosphate | Reduces net negative charge, confers resistance to cationic antimicrobial peptides | E. coli, Salmonella spp., K. pneumoniae | plos.org, nih.gov, nih.gov, asm.org |

| Phosphoethanolamine (pEtN) | 1-phosphate and/or 4'-phosphate | Reduces net negative charge, confers resistance to colistin | E. coli, A. baumannii, N. gonorrhoeae | asm.org, nih.gov, rsc.org, nih.gov |

| Methylation | 1-phosphate | Unique modification, biological role under investigation | Leptospira interrogans | nih.gov |

| Dephosphorylation | 1-phosphate and/or 4'-phosphate | Attenuates virulence, increases resistance to polymyxin B | Salmonella Typhimurium | nih.gov |

| Galacturonic Acid (GalA) | 4'-position (replaces phosphate) | Structural variation | Gemmatimonas obscuriglobus | nih.gov |

Alternative Disaccharide Backbone Chemistries in Specific Bacterial Species

While the β-(1',6)-linked glucosamine (GlcN) disaccharide is the most common backbone for lipid A, a number of bacterial species have evolved to incorporate alternative monosaccharides, leading to significant structural diversity. researchgate.netocl-journal.org These alternative chemistries can have profound effects on the biological activities of the resulting lipopolysaccharides.

Glucosamine (GlcN)-based Structures

The classical lipid A structure is built upon a disaccharide of two β-(1',6)-linked D-glucosamine (GlcN) residues. nih.govnih.gov This fundamental backbone is typically phosphorylated at the 1 and 4' positions and acylated with multiple fatty acid chains. nih.govocl-journal.org In well-studied organisms like Escherichia coli and Salmonella, the lipid A is hexa-acylated. nih.govresearchgate.net The precise number and length of these acyl chains, along with other modifications, contribute to the structural diversity even within GlcN-based lipid A. researchgate.net While this GlcN-based disaccharide is widespread, variations in its acylation and phosphorylation patterns are common. nih.govocl-journal.org

Diaminoglucose (GlcN3N) Backbones

A notable departure from the canonical structure is the replacement of one or both glucosamine residues with 2,3-diamino-2,3-dideoxy-D-glucose (GlcN3N), also referred to as diaminoglucose (DAG). researchgate.netocl-journal.org This substitution introduces an additional amino group at the 3- or 3'-position, which can be further acylated, leading to lipid A molecules with up to four amide-linked acyl chains. researchgate.net

Several bacterial species are known to synthesize lipid A with GlcN3N-containing backbones:

Mixed GlcN-GlcN3N Backbones: Some bacteria, such as Campylobacter jejuni and Acidithiobacillus ferrooxidans, produce lipid A species that contain a mixed disaccharide of one glucosamine and one diaminoglucose residue. nih.govresearchgate.net

Exclusive GlcN3N Backbones: Other bacteria, including Leptospira interrogans, Mesorhizobium loti, and some Bradyrhizobium species, exclusively utilize a GlcN3N disaccharide in their lipid A. researchgate.netnih.gov The lipid A of Legionella pneumophila also features a GlcN3N disaccharide backbone. researchgate.net

The biosynthesis of the GlcN3N precursor involves the conversion of UDP-GlcNAc to UDP-GlcNAc3N by a dehydrogenase (GnnA) and a transaminase (GnnB). researchgate.net The presence of these diaminoglucose backbones represents a significant structural variation that can impact the interaction of LPS with the host immune system. ocl-journal.org

Other Monosaccharide Incorporations into the Disaccharide Core

Beyond the prevalent glucosamine and diaminoglucose, other monosaccharides can be incorporated into the lipid A structure, although this is less common. For instance, the lipid A of the purple nonsulfur bacterium Rhodopseudomonas palustris strain BisA53 exhibits a unique, non-phosphorylated tetrasaccharide backbone composed of mannose (Man), 2,3-diamino-2,3-dideoxy-D-glucose (GlcN3N), and galacturonic acid (GalA), with the structure Manp-α-(1→4)-GlcpN3N-β-1→6-GlcpN3N-α-(1→1)-α-GalpA. researchgate.net This complex structure highlights the remarkable diversity of lipid A backbones found in nature. While monosaccharide lipid A analogues have been studied for their ability to interact with the human immune system, the incorporation of sugars other than GlcN and GlcN3N into the native disaccharide core of lipid A appears to be a rare phenomenon. nih.gov

Molecular Mechanisms of Lipid A Disaccharide 1 Phosphate Derivatives in Host Pathogen Interactions

Recognition by Host Pattern Recognition Receptors (PRRs)

The innate immune system relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved microbial structures, or Pathogen-Associated Molecular Patterns (PAMPs). Lipid A, the bioactive component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a quintessential PAMP, recognized by several key PRRs. nih.gov

Toll-like Receptor 4 (TLR4) / MD-2 Complex Binding and Activation

The primary extracellular sensor for lipid A in mammals is the Toll-like Receptor 4 (TLR4), which forms a functional receptor complex with the myeloid differentiation factor 2 (MD-2). umassmed.edunih.gov Lipid A, which anchors LPS to the bacterial outer membrane, is the essential moiety that drives innate immune activation through this complex. nih.govnih.gov The recognition process is not mediated by TLR4 directly; instead, the co-receptor MD-2 contains a deep hydrophobic pocket that directly accommodates the lipid A molecule. acs.orgnih.gov The binding of lipid A to MD-2 is the critical initiating event that triggers a cascade of conformational changes, leading to the activation of TLR4 and subsequent intracellular signaling. nih.gov This activation culminates in the formation of a higher-order receptor multimer, a crucial step for signal transduction. umassmed.edunih.govfrontiersin.org

Molecular Basis of Lipid A-TLR4/MD-2 Interaction: Hydrophobic and Ionic Forces

The binding of lipid A within the TLR4/MD-2 complex is a nuanced interplay of both hydrophobic and ionic forces. acs.orgnih.gov

Hydrophobic Interactions : The acyl chains of lipid A are central to its insertion into the MD-2 pocket. In canonical hexa-acylated lipid A from E. coli, five of the six lipid chains are buried deep within the hydrophobic cavity of MD-2. umassmed.eduacs.org The sixth acyl chain remains partially exposed on the surface of MD-2, where it establishes a critical hydrophobic contact with a conserved phenylalanine residue on the TLR4 molecule of a second TLR4/MD-2 complex (referred to as TLR4*), thereby bridging the dimer. umassmed.eduacs.orgnih.gov

Ionic Interactions : The bisphosphorylated diglucosamine backbone of lipid A provides the basis for crucial electrostatic interactions. The negatively charged phosphate (B84403) groups, typically at the 1 and 4' positions, form ionic bonds with a cluster of positively charged amino acid residues (lysine and arginine) located at the rim of the MD-2 binding pocket and on the surfaces of both TLR4 and TLR4*. umassmed.edunih.govacs.org These ionic interactions are not merely for anchoring; they are essential for stabilizing the dimeric receptor complex and are indispensable for full receptor activation. nih.gov For instance, the species-specific response to the tetra-acylated precursor Lipid IVA is dictated by unique ionic interactions between its 4'-phosphate group and specific lysine (B10760008) and arginine residues on mouse TLR4, which are absent in human TLR4. nih.govdocumentsdelivered.com

| Interacting Molecule | Key Structural Feature | Interacting Partner(s) | Primary Force |

| Lipid A | Acyl Chains (5) | MD-2 (hydrophobic pocket) | Hydrophobic |

| Lipid A | Acyl Chain (6th) | TLR4 | Hydrophobic |

| Lipid A | 1- and 4'-Phosphate Groups | MD-2, TLR4, TLR4 (positively charged residues) | Ionic |

Ligand-Induced Conformational Changes and Receptor Dimerization

The binding of an agonist lipid A molecule is not a simple lock-and-key mechanism but an induced-fit process that triggers significant conformational changes, leading to receptor dimerization. nih.gov Upon binding lipid A, the TLR4-MD-2 heterodimer undergoes a structural rearrangement that promotes the formation of a symmetrical, m-shaped multimer, which consists of two copies of the TLR4-MD-2-LPS complex. umassmed.edunih.gov

Lipid A itself acts as the physical bridge that mediates the dimerization. umassmed.eduacs.org This ligand-induced event brings the intracellular Toll-IL-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, creating a signaling platform necessary for the recruitment of downstream adaptor proteins. nih.govnih.gov A critical conformational shift occurs in the F126 loop of MD-2, which reorients to stabilize the hydrophobic interface with TLR4*. umassmed.eduacs.org Furthermore, the binding of a potent hexa-acylated agonist displaces the glucosamine (B1671600) backbone by approximately 5 Å towards the solvent-exposed area compared to the binding of a tetra-acylated antagonist. umassmed.edu This repositioning is crucial as it allows the phosphate groups to properly engage in the ionic interactions required for stable dimerization and robust activation. umassmed.eduacs.org

Role of LPS-Binding Protein (LBP) and CD14 in LPS Transfer and Presentation

Due to its amphipathic nature, LPS tends to form large aggregates in aqueous environments, making it inaccessible to the TLR4/MD-2 complex. nih.gov The host employs a sophisticated shuttle system to overcome this. The process is initiated by the LPS-Binding Protein (LBP), an acute-phase soluble protein that recognizes and extracts LPS monomers from bacterial membranes or aggregates. nih.govresearchgate.netyoutube.com

LBP then delivers the LPS monomer to CD14, another key protein in this pathway. nih.govresearchgate.net CD14 exists both as a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) on the surface of myeloid cells like macrophages and as a soluble protein (sCD14) in the blood. nih.govnih.gov CD14, acting as a high-affinity receptor for the LPS monomer, subsequently "presents" it to the TLR4/MD-2 complex. nih.govfrontiersin.org This catalytic transfer facilitates the efficient loading of the lipid A moiety into the hydrophobic pocket of MD-2, an essential step for triggering the immune response. nih.govjci.org The coordinated action of LBP and CD14 dramatically lowers the concentration of LPS required for cellular activation. jci.org

| Protein | Function | Mechanism |

| LBP | LPS Monomer Extraction | Binds to LPS aggregates/membranes and extracts single LPS molecules. |

| CD14 | LPS Transfer & Presentation | Receives LPS monomer from LBP and presents it to the TLR4/MD-2 complex. |

Structure-Activity Relationships (SAR) Governing Immunological Modulatory Potency

The immunological outcome of the interaction between lipid A and its receptors is exquisitely sensitive to the precise chemical structure of the lipid A molecule. nih.gov Subtle variations in the number and length of acyl chains, as well as the degree and position of phosphorylation, can dramatically alter its activity, shifting it from a potent agonist to a weak agonist or even an antagonist. nih.govnih.gov

Acylation Pattern : The number of fatty acid chains is a primary determinant of bioactivity. Hexa-acylated lipid A, such as that from Escherichia coli, fits optimally into the MD-2 pocket and effectively cross-links the TLR4/MD-2 dimer, resulting in potent pro-inflammatory signaling. nih.govfrontiersin.org In contrast, under-acylated forms, like the tetra-acylated Lipid IVA, are poor activators of human TLR4 and can act as competitive antagonists by binding to MD-2 without inducing the proper conformational change for dimerization. nih.govnih.gov

Phosphorylation State : The phosphate groups are critical for the ionic interactions that stabilize the receptor dimer. umassmed.edunih.gov The removal of the 1-phosphate group results in Monophosphoryl Lipid A (MPLA). This modification significantly reduces endotoxicity while largely preserving the molecule's ability to stimulate an immune response. nih.gov This favorable profile has led to the successful use of MPLA as a vaccine adjuvant, as it can enhance the adaptive immune response to a co-administered antigen with a lower risk of inflammatory side effects. nih.govnih.gov

The inherent flexibility of the β-(1′→6) linked glucosamine disaccharide backbone also contributes to the SAR, allowing the molecule to adopt different conformations upon binding to MD-2, thereby influencing the downstream signaling outcome. acs.orgnih.gov

| Lipid A Variant | Key Structural Feature | Receptor Interaction | Immunological Activity (Human) |

| E. coli Lipid A | Hexa-acylated, Bisphosphorylated | Strong TLR4/MD-2 dimerization | Potent Agonist (High Toxicity) |

| Lipid IVA | Tetra-acylated, Bisphosphorylated | Binds MD-2, but poor dimerization | Antagonist |

| MPLA | Hexa-acylated, Monophosphorylated (4'-PO₄) | Weakened TLR4/MD-2 dimerization | Weak Agonist (Low Toxicity, Adjuvant) |

Impact of Acyl Chain Number and Position on TLR4/MD-2 Agonism and Antagonism

The number and arrangement of acyl chains on the lipid A molecule are paramount in determining whether it will act as a potent activator (agonist) or an inhibitor (antagonist) of the TLR4/MD-2 receptor complex. The canonical agonist is the hexa-acylated lipid A from Escherichia coli, which robustly activates TLR4 signaling. nih.govnih.gov In contrast, underacylated lipid A species, such as the tetra-acylated precursor lipid IVa, often exhibit antagonistic properties in the human TLR4/MD-2 system. nih.gov The antagonistic effect of lipid IVa in humans is attributed to its ability to bind to the MD-2 pocket without inducing the necessary conformational changes for TLR4 dimerization and subsequent signal transduction. nih.gov

The positioning of the acyl chains is also crucial. For instance, penta-acylated LPS from Neisseria meningitidis LpxL1 mutants is a potent activator of murine TLR4 but not human TLR4. nih.gov This highlights the subtle yet significant role of acyl chain distribution in receptor engagement. The hydrophobic interactions between the lipid A acyl chains and the hydrophobic pocket of MD-2 are a key determinant of the strength of the interaction and the subsequent signaling outcome. frontiersin.org

| Lipid A Variant | Acyl Chain Number | TLR4/MD-2 Activity (Human) |

| E. coli lipid A | 6 | Agonist |

| Lipid IVa | 4 | Antagonist |

| Y. pestis lipid A (tetra-acylated) | 4 | Evasive (no response) |

| N. meningitidis LpxL1 lipid A | 5 | Weak Agonist/Antagonist |

Influence of Phosphate Group Presence, Position, and Modification on Receptor Specificity

The phosphorylation state of lipid A is another critical factor governing its interaction with TLR4/MD-2. The prototypical lipid A structure contains two phosphate groups, at the 1 and 4' positions of the diglucosamine backbone. nih.gov The absence of a phosphate group, as seen in monophosphoryl lipid A (MPL), can significantly attenuate the inflammatory response. nih.gov Furthermore, completely dephosphorylated lipid A is unable to signal through TLR4 and can act as an inhibitor. frontiersin.org

The position of the phosphate group is also a key determinant of receptor specificity and signaling outcome. nih.gov For example, the commensal bacterium Bacteroides thetaiotaomicron produces a penta-acylated, 1-phosphorylated lipid A that is stimulatory for TLR4. nih.govnih.gov In contrast, the periodontopathogen Porphyromonas gingivalis produces a penta-acylated, 4'-phosphorylated lipid A that is considered evasive, eliciting a much weaker TLR4 response. nih.govnih.govasm.org This difference in phosphate position contributes to the ability of P. gingivalis to establish a chronic infection by avoiding robust immune detection. nih.govnih.gov

| Lipid A Feature | Impact on TLR4/MD-2 Interaction | Example |

| Presence of Phosphate Groups | Essential for strong agonistic activity. Absence leads to reduced activity or antagonism. | Di-phosphorylated E. coli lipid A (strong agonist) vs. Monophosphoryl lipid A (weak agonist) |

| Position of Phosphate Group | Influences the strength of the TLR4 response. | B. thetaiotaomicron 1-phosphorylated lipid A (stimulatory) vs. P. gingivalis 4'-phosphorylated lipid A (evasive) |

| Phosphate Group Modification | Can alter receptor binding and signaling. | Enzymatic removal or modification of phosphate groups by bacteria to evade immune detection. |

Differential Host Responses to Lipid A Variants across Species (e.g., Human vs. Murine TLR4 Signaling)

Significant species-specific differences exist in the recognition of lipid A variants, particularly between humans and mice. nih.govnih.gov A classic example is the differential response to the tetra-acylated lipid IVa. In humans, lipid IVa acts as a TLR4 antagonist, whereas in mice, it functions as an agonist. nih.govnih.gov This disparity is due to amino acid variations in both TLR4 and MD-2 between the two species. nih.gov These differences in the receptor complex affect how lipid A is bound and whether the interaction leads to the dimerization of TLR4, a prerequisite for signal activation. nih.gov

Similarly, tetra-acylated lipid A from Yersinia pestis evades TLR4 detection in humans but shows weak agonistic activity for murine TLR4. nih.gov These species-specific responses have significant implications for the use of animal models in studying human infectious diseases and for the development of therapeutics targeting the TLR4 pathway.

| Lipid A Variant | Human TLR4 Response | Murine TLR4 Response |

| Lipid IVa (tetra-acylated) | Antagonist | Agonist |

| Y. pestis lipid A (tetra-acylated) | No response | Weak agonist |

| N. meningitidis LpxL1 lipid A (penta-acylated) | Weak/No response | Potent agonist |

Bacterial Strategies for Immune Evasion through Lipid A Remodeling

Modulation of Lipid A Charge and Hydrophobicity to Circumvent Host Antimicrobial Peptides

Host antimicrobial peptides (AMPs) are a crucial component of the innate immune system that target and disrupt bacterial membranes. nih.gov Many AMPs are cationic, and their initial interaction with the bacterial surface is often electrostatic. Bacteria can counteract this by modifying the charge of their lipid A. One common strategy is the addition of positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A. This modification reduces the net negative charge of the outer membrane, leading to electrostatic repulsion of cationic AMPs and increased bacterial resistance. exlibrisgroup.com

Changes in the acyl chain composition of lipid A can also alter membrane hydrophobicity and fluidity, which can impact the insertion and disruptive activity of AMPs. nih.govresearchgate.net

Altered PRR Recognition Profiles to Facilitate Pathogenesis or Commensalism

By remodeling their lipid A, bacteria can fine-tune their interaction with the host immune system to either promote a pathogenic lifestyle or establish a commensal relationship. frontiersin.org As discussed previously, the production of an evasive lipid A by P. gingivalis allows it to persist in the oral cavity and contribute to chronic periodontitis without triggering a strong, clearing inflammatory response. nih.govnih.govasm.org In contrast, the stimulatory lipid A of the commensal B. thetaiotaomicron is thought to contribute to a state of controlled, low-level immune stimulation that is beneficial for maintaining gut homeostasis. nih.govnih.govasm.org

These alterations in lipid A structure that lead to altered PRR recognition are a key evolutionary adaptation that allows bacteria to navigate the complex environment of the host and establish their specific niche. nih.govnih.gov

Research Methodologies for Studying Lipid A Disaccharide 1 Phosphate and Its Derivatives

Chemical Synthesis of Structurally Defined Lipid A-Disaccharide-1-Phosphate Analogues

The chemical synthesis of this compound and its derivatives is a complex undertaking that provides access to structurally precise molecules, which are essential for detailed biological studies. These synthetic efforts have unequivocally confirmed that lipid A is the endotoxic principle of lipopolysaccharide (LPS). nih.gov

The construction of the β(1'→6)-linked glucosamine (B1671600) disaccharide backbone is a cornerstone of lipid A synthesis. Two primary strategies have emerged: the convergent and the linear approach.

In the convergent strategy , lipidated monosaccharide units are first synthesized and then coupled to form the disaccharide. This approach is particularly advantageous for creating asymmetrically acylated lipid A analogues. nih.gov For instance, a lipidated glycosyl acceptor and a partially lipidated glycosyl donor can be prepared through a series of reactions involving regioselective protecting group manipulations, lipidation, and phosphorylation. nih.gov The subsequent glycosylation of the acceptor with the donor yields the desired disaccharide backbone. nih.gov

The linear strategy , conversely, involves the initial construction of a versatile, orthogonally protected disaccharide scaffold. This is followed by the stepwise and regioselective introduction of acyl chains and phosphate (B84403) groups. nih.gov A key challenge in this approach is the need for a careful selection of protecting groups to allow for the selective modification of the various hydroxyl and amino positions on the disaccharide. rsc.org For example, the use of a glycosyl donor with a 2-N-trichloroethoxycarbonyl (Troc) protecting group can direct the formation of the desired β-glycosidic linkage through neighboring group participation. rsc.org

A common method for forming the glycosidic bond is the use of a glycosyl donor, such as a trichloroacetimidate, and a glycosyl acceptor in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov Another approach involves the use of N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf) to promote the glycosylation reaction. nih.gov

Table 1: Comparison of Synthetic Strategies for Disaccharide Backbone Construction

| Strategy | Description | Advantages | Challenges |

| Convergent | Synthesis of lipidated monosaccharides followed by their coupling. | Efficient for producing asymmetrically acylated analogues. nih.govmdpi.com | Glycosylation can be challenging due to steric hindrance from the lipid chains. nih.gov |

| Linear | Construction of a versatile disaccharide scaffold followed by stepwise modifications. | Allows for systematic variation of acyl chains and phosphate groups. nih.gov | Requires complex orthogonal protecting group strategies. nih.govrsc.org |

Once the disaccharide backbone is in place, the regioselective introduction of acyl chains and phosphate groups is critical for generating specific lipid A analogues.

Regioselective Acylation: The differential reactivity of the amino and hydroxyl groups on the glucosamine units is exploited for regioselective acylation. The amino groups at the 2- and 2'-positions are significantly more nucleophilic than the hydroxyl groups and can be selectively acylated using carboxylic acids in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org The subsequent acylation of the hydroxyl groups at the 3- and 3'-positions typically requires more forceful conditions, such as the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) and elevated temperatures. rsc.org Orthogonal protecting groups, such as Alloc (allyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are also employed to allow for the selective deprotection and acylation of specific positions. nih.gov

Regioselective Phosphorylation: The phosphate groups at the 1- and 4'-positions are typically introduced at a late stage of the synthesis to avoid potential complications during other reaction steps. nih.gov A common method involves the reaction of a free hydroxyl group with a phosphoramidite (B1245037) reagent, such as dibenzyl phosphoramidite, in the presence of an activator like 1H-tetrazole, followed by in situ oxidation. nih.gov The use of benzyl (B1604629) protecting groups on the phosphate is advantageous as they are stable under various reaction conditions and can be readily removed during the final deprotection step by hydrogenation. rsc.org

Biochemical and Genetic Approaches to Probe Biosynthetic Pathways

Biochemical and genetic methodologies have been pivotal in dissecting the intricate enzymatic pathway of lipid A biosynthesis, identifying key enzymes, and understanding their regulation.

The characterization of individual enzymes in the lipid A biosynthetic pathway provides fundamental insights into their function. A notable example is the study of lipid A disaccharide synthase (LpxB), which catalyzes the condensation of UDP-2,3-diacylglucosamine and 2,3-diacylglucosamine-1-phosphate to form the lipid A disaccharide. nih.govnih.govuniprot.orgwikipedia.org

Researchers have successfully purified LpxB from Escherichia coli and Haemophilus influenzae to near-homogeneity using techniques such as affinity chromatography with protease-cleavable His-tags. nih.govnih.gov The purification of LpxB has enabled detailed mechanistic studies. For instance, it has been shown that E. coli LpxB is a peripheral membrane protein whose activity is dependent on the surface concentration of its substrates within a mixed micelle system, suggesting that catalysis occurs at the membrane interface. nih.govnih.govacs.org

To monitor the enzymatic activity of LpxB, an optimized autoradiographic assay was developed. This assay follows the conversion of radiolabeled [³²P]lipid X (2,3-diacylglucosamine-1-phosphate) and UDP-2,3-diacyl-GlcN to the [³²P]disaccharide product. nih.gov The inclusion of detergents like Triton X-100 and bovine serum albumin (BSA) in the reaction mixture improved the linearity and yield of product formation. nih.gov

Mutational analysis has been a powerful tool for identifying the genes involved in lipid A biosynthesis and for understanding the function of the encoded enzymes. By creating and analyzing mutants with defects in specific biosynthetic genes, scientists can deduce the role of the corresponding enzyme.

For example, insertional inactivation of genes homologous to lpxL and lpxM in Neisseria meningitidis has provided insights into the acyloxyacylation of lipid A. asm.org The lpxL1 mutant produced a penta-acylated lipid A, indicating that the LpxL1 enzyme is responsible for adding a lauroyl chain to the non-reducing end of the disaccharide. asm.org Similarly, the analysis of an lpxL2 mutant suggested its role in adding the other secondary lauroyl chain. asm.org Studies on E. coli have also shown that mutations in lpxL (also known as htrB) and lpxM affect the addition of secondary acyl chains. frontiersin.org

Furthermore, mutagenesis of E. coli LpxB has identified conserved amino acid residues, such as D89 and R201, that are critical for its catalytic activity. nih.govnih.gov The creation of mutants like the lpxA2 strain in E. coli, which has a defect in the first step of lipid A biosynthesis, has resulted in strains with increased susceptibility to antibiotics, highlighting the importance of this pathway for the integrity of the outer membrane. nih.gov

Table 2: Key Genes in Lipid A Biosynthesis and their Functions Investigated through Mutational Analysis

| Gene | Enzyme | Function | Organism Studied | Reference |

| lpxA | UDP-N-acetylglucosamine acyltransferase | Catalyzes the first step of lipid A biosynthesis. | Escherichia coli | nih.gov |

| lpxB | Lipid A disaccharide synthase | Catalyzes the formation of the disaccharide backbone. | Escherichia coli | nih.govnih.gov |

| lpxL1 | Acyltransferase | Adds a secondary lauroyl chain to the non-reducing glucosamine. | Neisseria meningitidis | asm.org |

| lpxL2 | Acyltransferase | Adds a secondary lauroyl chain to the reducing glucosamine. | Neisseria meningitidis | asm.org |

| lpxM | Acyltransferase | Adds a secondary myristoyl chain. | Escherichia coli | frontiersin.org |

Recombinant DNA technology has enabled the production of novel lipid A variants by expressing biosynthetic genes in heterologous host organisms, most commonly E. coli. This approach allows for the creation of a diverse library of lipid A molecules with tailored structures and biological activities. mdpi.com

By constructing E. coli strains with deletions in specific native lipid A biosynthetic genes and introducing genes from other bacteria, researchers can engineer the production of modified lipid A structures. For instance, an E. coli strain deficient in the lpxL gene and expressing a C₁₆:₀ transferase gene from Bacteroides was shown to produce a lipid A variant containing a palmitate chain instead of the usual laurate chain at the 2'-position. mdpi.com

This strategy of combining mutant E. coli strains with the expression of foreign genes, such as those for phosphatases from Francisella tularensis or various acyltransferases, has been used to generate a variety of lipid A molecules with graded abilities to stimulate the Toll-like receptor 4 (TLR4), the primary receptor for LPS. mdpi.com These engineered strains serve as powerful tools for investigating the structure-function relationships of lipid A and for producing molecules with potentially therapeutic applications. mdpi.com

Advanced Analytical Techniques for Structural Elucidation and Heterogeneity Analysis

The intricate structure and inherent variability of this compound and its derivatives necessitate the use of sophisticated analytical methods for their comprehensive characterization. These techniques are crucial for elucidating the precise molecular structure, identifying different variants within a sample, and understanding how these molecules interact with their biological targets.

Mass Spectrometry (MS and MS/MS) for Profiling and Identification of Variants

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of lipid A and its derivatives due to its high sensitivity and ability to provide detailed structural information. Tandem mass spectrometry (MS/MS) and multi-stage MSn strategies are particularly powerful for generating fragmentation profiles that allow for the determination of the molecule's composition and the arrangement of its components. acs.org

The natural heterogeneity of lipid A, which can exist in tri-, tetra-, penta-, hexa-, and even hepta-acylated forms with varying fatty acid chain lengths, presents a significant analytical challenge. acs.orgnih.gov Negative-ion mode electrospray ionization (ESI) MS/MS is commonly employed to gain information on the acylation profile of differently phosphorylated lipid A species. acs.orgnih.gov However, the presence of positional isomers, where the phosphate group can be at either the C-1 or C-4′ position, can result in complex, overlapping mass spectra that are difficult to interpret in negative-ion mode. acs.orgnih.gov

To overcome this, positive-ion mode fragmentation analysis of the protonated or sodiated adducts of lipid A has been developed. This approach provides complementary information that can help resolve the phosphorylation site and the distribution of fatty acids. acs.orgresearchgate.net For instance, the collision-induced dissociation (CID) of the monosodium adduct of monophosphorylated lipid A generates characteristic fragment ions that reveal the location of the phosphate group and the fatty acid composition. acs.orgnih.gov The fragmentation patterns of positively charged lipid A species, often analyzed after separation by reversed-phase high-performance liquid chromatography (HPLC), can provide direct information on the phosphorylation site(s), even when isomers are present in the same sample. researchgate.net

Matrix-assisted laser desorption/ionization (MALDI)-MS is another valuable tool for the rapid screening of lipid A samples. acs.orgnih.gov When combined with trapped ion mobility spectrometry (TIMS), MALDI-MS/MS can provide clean spectra for isobaric and isomeric compounds, including regioisomers of monophosphoryl lipid A (MPLA) where the phosphate group is at the C1 or C4′ position. acs.orgnih.gov

A multi-faceted mass spectrometric approach has also been used to identify pyrophosphate moieties in diphosphorylated lipid A from various Gram-negative bacteria. The observation of abundant pyrophosphate anions upon ion dissociation, regardless of the ionization or excitation method, confirmed the presence of a P-O-P linkage. pnas.org

Table 1: Key Mass Spectrometry Techniques and Their Applications in Lipid A Analysis

| Technique | Ionization Mode | Key Application | Findings |

| ESI-MS/MS | Negative | Acylation profiling of phosphorylated lipid A | Provides information on the number and type of fatty acyl chains. acs.orgnih.gov |

| ESI-MS/MS | Positive | Resolving phosphorylation site and fatty acid distribution | Complements negative-ion mode data, especially for positional isomers. acs.orgresearchgate.net |

| MALDI-MS/MS with TIMS | - | Rapid profiling and separation of isomers | Enables clean spectra for isobaric and isomeric compounds, including C1 and C4' MPLA regioisomers. acs.orgnih.gov |

| Multi-faceted MS | - | Identification of pyrophosphate moieties | Confirmed the presence of P-O-P linkages in diphosphorylated lipid A. pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide through-bond and through-space correlations that allow for the precise assignment of proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals, ultimately revealing the complete molecular architecture. asm.orgnih.gov

¹H NMR spectroscopy is fundamental for identifying the anomeric protons of the disaccharide backbone and the protons of the acyl chains. nih.gov The chemical shifts and coupling constants of these protons provide information about the stereochemistry and connectivity of the sugar units. asm.orgnih.gov For instance, the downfield shift of the H-1 proton of the reducing terminal unit can indicate the α-glycosidic linkage of the phosphate group at position 1. asm.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.comasm.org The large chemical shift range of ¹³C allows for the resolution of individual carbon signals, which is particularly useful for identifying the positions of acyl chain attachment. mdpi.comspectroscopyonline.com

³¹P NMR spectroscopy is crucial for directly determining the location of phosphate groups. asm.orgspectroscopyonline.com A single signal in the ³¹P NMR spectrum that is cross-coupled with the H-1 proton in a ³¹P,¹H-heteronuclear multiple quantum coherence (HMQC) experiment definitively proves the attachment of the phosphate residue to the anomeric position. asm.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between different parts of the molecule. nih.govnih.gov For example, ¹H,¹H-COSY experiments are used to assign the protons within each sugar residue, while ¹H,¹³C-HSQC and HMBC experiments are used to correlate protons with their directly attached carbons and to establish long-range connectivities, respectively. nih.govnih.gov These techniques have been instrumental in characterizing the complex structures of lipid A from various bacterial sources, including those with unusual modifications like the presence of a galacturonic acid residue or a 2-aminogluconate unit. nih.gov

Table 2: NMR Techniques for the Structural Analysis of Lipid A Derivatives

| NMR Technique | Nuclei Observed | Information Provided |

| ¹H NMR | ¹H | Anomeric configuration, stereochemistry, acyl chain proton assignments. asm.orgnih.gov |

| ¹³C NMR | ¹³C | Carbon skeleton, positions of acyl chain attachment. mdpi.comasm.org |

| ³¹P NMR | ³¹P | Direct determination of phosphate group location. asm.org |

| 2D COSY | ¹H, ¹H | Proton-proton correlations within a spin system. nih.govnih.gov |

| 2D HSQC | ¹H, ¹³C | Direct one-bond proton-carbon correlations. nih.gov |

| 2D HMBC | ¹H, ¹³C | Long-range proton-carbon correlations. nih.gov |

X-ray Crystallography for Enzyme and Receptor-Ligand Complex Structures

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including complex biological macromolecules like proteins and their ligands. In the context of this compound, X-ray crystallography has been instrumental in visualizing the interactions between lipid A derivatives and their receptors, primarily Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. These structural insights are fundamental to understanding the molecular basis of innate immune recognition and the mechanisms of signal transduction.

The crystallization of membrane proteins and their complexes, such as TLR4-MD-2 with lipid A, can be challenging. Techniques like using a lipid cubic phase for crystallization have proven useful for obtaining high-quality crystals of membrane proteins. nih.gov X-ray microradiography and microtomography can be employed to visualize and locate these crystals, which are often small and embedded in opaque materials. nih.gov

Crystallographic studies have revealed the intricate details of how lipid A and its analogs bind to the hydrophobic pocket of the MD-2 protein. These studies have shown that the orientation of the lipid A molecule within the MD-2 binding cleft is crucial for determining whether the compound will act as an agonist (activating TLR4) or an antagonist (inhibiting TLR4). frontiersin.org For example, agonist lipid A variants are bound by MD-2 in an inverted orientation compared to antagonist ligands. frontiersin.org

Furthermore, X-ray crystallography has been used to determine the structures of enzymes involved in lipid A biosynthesis and modification, providing insights into their catalytic mechanisms. The structures of lipid-binding proteins complexed with fatty acids have also been solved, contributing to our understanding of lipid transport and metabolism. pdbj.org

Cell-Based Assays for Investigating Cellular Immunological Responses

To complement the structural analysis of this compound and its derivatives, cell-based assays are essential for evaluating their biological activity and understanding their impact on the immune system. These assays provide a functional readout of how these molecules interact with their cellular receptors and trigger downstream signaling pathways.

Reporter Cell Lines for TLR4 Activation Studies

A key method for studying the immunostimulatory activity of lipid A derivatives is the use of reporter cell lines engineered to express Toll-like receptor 4 (TLR4) and its co-receptors, MD-2 and CD14. nih.gov These cell lines, such as Human Embryonic Kidney 293 (HEK293) cells or the murine Ba/F3 pro-B cell line, are stably transfected with the genes for these human or murine receptors. nih.govnih.gov

A common approach involves using a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the transcription factor NF-κB. nih.govnih.gov Since TLR4 signaling leads to the activation of NF-κB, the level of reporter gene expression provides a quantitative measure of TLR4 activation. nih.govnih.gov

These reporter cell assays have been used to:

Compare the TLR4-activating potential of different lipid A variants. nih.gov

Demonstrate that both monosaccharide and disaccharide lipid A analogs can activate cells through TLR4. nih.gov

Show that the carbon-chain length of the acyl groups in lipid A analogs plays a pivotal role in cell activation through TLR4. nih.gov

Investigate the inhibitory effects of certain lipid derivatives, such as ceramide-1-phosphate, on LPS-mediated TLR4 activation. nih.gov

Analysis of Cytokine and Chemokine Expression Profiles in vitro

The activation of TLR4 by this compound and its derivatives ultimately leads to the production and release of a variety of pro-inflammatory cytokines and chemokines. The analysis of these expression profiles in vitro provides a detailed picture of the cellular immunological response.

Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or immortalized cell lines like THP-1 monocytes, are stimulated with different concentrations of the lipid A derivative of interest. frontiersin.orgnih.govnih.gov Following stimulation, the levels of various cytokines and chemokines in the cell culture supernatant or cell lysates can be quantified using a range of techniques.

Multiplex immunoassays, such as those using Luminex technology, are particularly powerful as they allow for the simultaneous measurement of a large panel of analytes from a small sample volume. nih.govresearchgate.net This provides a comprehensive profile of the inflammatory response, including key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as various chemokines. frontiersin.orgnih.govresearchgate.net

These studies have revealed that the chemical structure of lipid A derivatives can be tailored to modulate the pro-inflammatory response. For example, variations in the position of acyl chains and the phosphate group can significantly alter the levels of IL-6 and TNF-α produced. frontiersin.org The analysis of cytokine and chemokine expression has also been used to investigate the complex interplay between different inflammatory mediators and to identify key signaling pathways. nih.govresearchgate.net

Table 3: Common Cytokines and Chemokines Measured in Response to Lipid A Stimulation

| Cytokine/Chemokine | Function |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine involved in systemic inflammation. |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine with a role in the acute phase response. |

| Interleukin-1β (IL-1β) | Potent pro-inflammatory cytokine. |

| Interleukin-8 (IL-8) | Chemokine that attracts neutrophils. |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine that recruits monocytes, memory T cells, and dendritic cells. |

| Granulocyte-colony stimulating factor (G-CSF) | Cytokine that stimulates the production of granulocytes. |

| Interferon gamma-induced protein 10 (IP-10) | Chemokine that attracts monocytes/macrophages, T cells, NK cells, and dendritic cells. |

Biological Significance of Lipid A Disaccharide 1 Phosphate in Bacterial Physiology

Role in Outer Membrane Integrity and Barrier Function of Gram-Negative Bacteria

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is a critical component of the outer membrane of most Gram-negative bacteria. nih.govunl.edunih.gov This outer membrane serves as a formidable barrier, protecting the bacterium from harsh environmental conditions and preventing the influx of toxic substances, including many antibiotics. nih.govnih.gov The lipid A moiety, with its multiple acyl chains, embeds into the outer leaflet of the outer membrane, contributing to its structural integrity and low permeability. acs.orgmicrobiologyresearch.org

The unique, highly ordered, and tightly packed structure of the outer membrane is largely due to the interactions between adjacent LPS molecules. These interactions, often stabilized by divalent cations, create a rigid and selectively permeable barrier. nih.gov This barrier is particularly effective against hydrophobic compounds, which readily permeate typical phospholipid bilayers but are repelled by the hydrophilic polysaccharide chains of LPS that are exposed on the cell surface. nih.gov The minimal structure required to support a functional outer membrane and maintain cell viability in many enteric bacteria is Kdo2-lipid A, which consists of the lipid A disaccharide backbone with two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues attached. nih.govresearchgate.net

Disruption of lipid A biosynthesis or its transport to the outer membrane leads to a compromised barrier function. This makes the bacteria hypersusceptible to antibiotics, detergents, and bile salts. nih.gov The essential role of lipid A in maintaining this protective barrier underscores its importance for the survival of Gram-negative bacteria in diverse and often hostile environments. nih.govacs.org

Essentiality for Bacterial Viability and Growth in Most Gram-Negative Species

The biosynthesis of lipid A is indispensable for the viability and growth of most Gram-negative bacteria. nih.govnih.gov The enzymes involved in the early steps of the lipid A biosynthetic pathway, often referred to as the Raetz pathway, are highly conserved and essential for bacterial survival. nih.govnih.gov This essentiality is primarily linked to the critical role of LPS in maintaining the structural integrity of the outer membrane. nih.gov

In Escherichia coli, the first six enzymes of the lipid A biosynthetic pathway (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are considered essential, and their deletion is lethal. nih.gov For instance, the lpxH gene, which encodes the UDP-2,3-diacylglucosamine pyrophosphatase that catalyzes the fourth step in the pathway, has been demonstrated to be essential for the viability of E. coli. nih.gov Similarly, the attachment of Kdo to the lipid A precursor, a reaction catalyzed by Kdo transferase (KdtA), is also crucial for cell growth. nih.gov

While the core lipid A structure is essential, some bacteria can survive with variations in the final structure. The minimal LPS structure that can sustain viability in most Gram-negative bacteria is Kdo2-lipid A. researchgate.netnih.gov However, the absolute essentiality of LPS has been challenged by the discovery of some Gram-negative species, such as Neisseria meningitidis, Moraxella catarrhalis, and Acinetobacter baumannii, that can survive without LPS under certain laboratory conditions. nih.gov In these cases, the lethality observed in other bacteria upon disruption of LPS biosynthesis may be due to the toxic accumulation of lipid A precursors or the misassembly of essential outer membrane proteins. nih.govresearchgate.net

Interplay with Bacterial Cell Envelope Stress Response Systems

The bacterial cell envelope is a dynamic structure that must adapt to various environmental stresses. Gram-negative bacteria have evolved sophisticated stress response systems to detect and mitigate damage to their cell envelope. The integrity of the outer membrane, and by extension the status of lipid A biosynthesis, is closely monitored by these systems.

When the biosynthesis or transport of LPS is perturbed, leading to a defective outer membrane, specific stress response pathways are activated. These responses aim to restore envelope homeostasis by upregulating the expression of genes involved in LPS synthesis, transport, and modification, as well as protein folding and degradation. For example, modifications to the lipid A structure itself, such as the addition or removal of phosphate (B84403) groups or acyl chains, can be triggered by environmental cues like changes in temperature or pH. researchgate.net These modifications can alter the charge and fluidity of the outer membrane, providing resistance to antimicrobial peptides and other stresses. researchgate.net

The accumulation of mislocalized or incomplete LPS intermediates can trigger these stress responses. nih.gov This highlights the intricate connection between the lipid A biosynthetic pathway and the cellular machinery that maintains the integrity of the bacterial cell envelope.

Evolutionary Adaptation of Lipid A Biosynthesis and Modification in Diverse Bacterial Lineages

The biosynthesis of lipid A, while highly conserved in its core steps, exhibits remarkable diversity and adaptation across different bacterial lineages. nih.govunl.edu This evolutionary plasticity allows bacteria to thrive in a wide range of ecological niches and to evade host immune systems. nih.govunl.edu The canonical nine-step pathway for Kdo2-lipid A biosynthesis, extensively studied in E. coli, appears to be the most derived and optimized version. nih.govunl.edu

Analysis of bacterial genomes reveals that not all Gram-negative bacteria possess the full set of nine enzymes. nih.govunl.edu Some species have simpler, and likely less efficient, pathways, which may produce variants of Kdo2-lipid A. nih.govunl.edu The evolution of the pathway has involved gene duplication events, particularly within the Proteobacteria lineage, followed by functional specialization of the duplicated genes. nih.govunl.edu This has led to an optimization of the pathway in organisms like E. coli. nih.govunl.edu

Furthermore, the structure of lipid A itself is subject to extensive modification, which varies significantly between bacterial species and even within a single species in response to environmental signals. acs.orgnih.gov These modifications can include alterations in the number and length of acyl chains, as well as the addition of different chemical groups to the phosphate moieties of the disaccharide backbone. nih.gov For example, some bacteria can add phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to the phosphate groups, which reduces the net negative charge of the lipid A and confers resistance to cationic antimicrobial peptides. nih.gov This structural diversity reflects the evolutionary adaptation of bacteria to their specific environments and is a key factor in their ability to cause disease and resist antibiotics. acs.org

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of lipid A-disaccharide-1-phosphate?

To confirm the structure and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for sugar backbone and phosphate group analysis), high-performance liquid chromatography-mass spectrometry (HPLC-MS) (for molecular weight validation and impurity detection), and Fourier-transform infrared spectroscopy (FTIR) (for functional group identification). Comparative analysis with synthetic standards and published spectral libraries is critical .

Q. How can researchers address challenges in synthesizing this compound with high reproducibility?

Synthesis reproducibility hinges on optimizing reaction conditions (e.g., temperature, solvent systems) and employing orthogonal protecting groups for selective phosphorylation. Use of automated solid-phase synthesis platforms and rigorous intermediate purification (e.g., silica gel chromatography) can reduce batch variability. Validation via tandem MS and NMR after each synthetic step is advised .

Q. What in vitro assays are suitable for preliminary assessment of this compound immunostimulatory activity?

TLR4/MD-2 receptor binding assays (e.g., surface plasmon resonance) and cytokine profiling (e.g., ELISA for IL-6, TNF-α) in human monocyte-derived dendritic cells are standard. Include negative controls (e.g., LPS antagonists) and reference agonists (e.g., E. coli LPS) to benchmark activity .

Advanced Research Questions

Q. How can structural modifications of this compound reduce endotoxicity while retaining adjuvant properties?

Rational design should focus on acyl chain truncation or substitution (e.g., replacing lauroyl groups with less inflammatory branched chains). Computational modeling (e.g., molecular docking with TLR4/MD-2) can predict binding affinity changes. Validate toxicity in murine models via serum endotoxin (LAL assay) and cytokine storm markers .

Q. What experimental strategies resolve contradictions in reported pro-inflammatory vs. anti-inflammatory effects of this compound derivatives?

Discrepancies may arise from cell-type specificity (e.g., macrophages vs. epithelial cells) or contaminating endotoxins. Implement strict endotoxin removal protocols (e.g., polymyxin B columns) and use genetic knockouts (e.g., TLR4−/− cells) to isolate effects. Meta-analysis of dose-response curves across studies can clarify context-dependent activity .

Q. How should researchers design studies to investigate the metabolic stability of this compound in vivo?

Radiolabeled analogs (e.g., ³²P-phosphate) tracked via scintillation counting in plasma/tissue homogenates provide quantitative degradation rates. Combine with LC-MS/MS to identify metabolites. Pharmacokinetic models (e.g., non-compartmental analysis) should account for renal clearance and macrophage uptake .

Q. What methodological frameworks ensure rigorous validation of this compound interactions with non-TLR4 immune receptors?

Hypothesis-driven approaches using receptor-specific inhibitors (e.g., NLRP3 inflammasome blockers) and CRISPR-edited cell lines (e.g., Caspase-1−/−) are essential. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify novel signaling pathways. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Methodological Best Practices

- Data Interpretation: Use multivariate statistical models (e.g., PCA) to distinguish batch effects from biological variability in synthesis or assay data .

- Contamination Control: Include endotoxin-free water and validate reagents via LAL assays to prevent false-positive immunostimulation .

- Reproducibility: Pre-register synthetic protocols and analytical parameters in open-access repositories (e.g., protocols.io ) to enhance cross-lab comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.